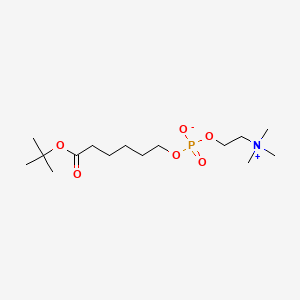

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate typically involves multiple steps, including the protection of functional groups, phosphorylation, and deprotection. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining high purity and yield. These methods often involve the use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) to ensure the quality and consistency of the product.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The phosphorylcholine group can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted

Actividad Biológica

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a compound of interest in various fields, including biochemistry and pharmacology, due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . This compound features a phosphorylcholine group, which is known to enhance biocompatibility and cellular interactions.

The biological activity of this compound can be attributed to its interactions with cell membranes and signaling pathways. The phosphorylcholine moiety facilitates interactions with lipid bilayers, potentially influencing membrane fluidity and protein function.

Target Interactions

- Cell Membranes : The compound may integrate into phospholipid membranes, affecting permeability and fluidity.

- Receptor Binding : There is potential for interaction with various receptors involved in cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Cell Proliferation : Investigations into its effect on cell proliferation indicate that it may modulate growth in certain cell lines, potentially through receptor-mediated pathways.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting a possible application in cancer therapy.

Case Studies

- Antimicrobial Testing : A study evaluated the efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.

- Cell Proliferation Assays : In vitro assays demonstrated that the compound could inhibit the proliferation of specific cancer cell lines at varying concentrations. The IC50 values were determined to assess potency.

- Membrane Interaction Studies : Using fluorescence spectroscopy, researchers investigated how this compound affects membrane dynamics. The results indicated an increase in membrane fluidity, which may correlate with enhanced drug delivery systems.

Data Tables

| Activity Type | Effect Observed | IC50 Value (µM) |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | 15 |

| Cell Proliferation | Inhibition in cancer cell lines | 20 |

| Membrane Fluidity | Increased fluidity | N/A |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is C₁₅H₃₂NO₆P, with a molecular weight of approximately 353.39 g/mol. The compound features a tert-butyl group attached to a hexanoate chain that is phosphorylated at the 6-position with a choline moiety. This structure enhances its solubility and stability compared to other phospholipids, making it suitable for various applications in biochemical research and pharmaceutical development .

Organic Synthesis

This compound serves as a building block in organic synthesis. Its ability to undergo esterification and phosphorylation reactions allows it to participate in the formation of more complex molecules. The hydroxyl group in the hexanoate chain facilitates reactions with acids or electrophiles, leading to the production of various esters that can be utilized in different chemical contexts.

Membrane Interaction Studies

Research on the interactions of this compound with lipid bilayers has revealed its role in influencing membrane permeability and cellular responses. Understanding these interactions is vital for developing targeted drug delivery systems that exploit lipid-based mechanisms to enhance therapeutic efficacy. Studies indicate that this compound can modulate membrane properties, which is crucial for designing effective drug carriers .

Proteomics Applications

In proteomics research, this compound is used to study protein-lipid interactions, which are essential for understanding cellular signaling pathways and membrane dynamics. Its phosphorylcholine group mimics natural phospholipids, allowing researchers to investigate how proteins interact with lipid environments under physiological conditions.

Pharmaceutical Development

The unique properties of this compound make it a candidate for drug formulation and delivery systems. Its structural characteristics allow it to enhance the solubility and stability of pharmaceutical compounds, thereby improving their bioavailability. Additionally, its ability to form stable emulsions makes it valuable in the development of topical formulations such as creams and ointments .

Comparative Analysis with Related Compounds

To better understand the unique applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phosphatidylcholine | Glycerol backbone with two fatty acids | Major component of biological membranes |

| Sphingomyelin | Sphingosine backbone with phosphocholine | Involved in cell signaling and membrane stability |

| Diacylglycerol | Glycerol backbone with two acyl chains | Key intermediate in lipid metabolism |

| This compound | Tert-butyl group + hydroxyhexanoate chain | Enhanced solubility/stability; potential for targeted applications |

This table highlights how this compound stands out due to its specific combination of structural features that enhance its utility in biochemical and pharmaceutical contexts.

Propiedades

IUPAC Name |

[6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32NO6P/c1-15(2,3)22-14(17)10-8-7-9-12-20-23(18,19)21-13-11-16(4,5)6/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJAYILGKOYKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675747 | |

| Record name | 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73839-23-3 | |

| Record name | 3,5,12-Trioxa-4-phosphatetradecan-1-aminium, 4-hydroxy-N,N,N,13,13-pentamethyl-11-oxo-, inner salt, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73839-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.